ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core fused with a dihydroisoquinoline moiety and an ester functional group. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted at positions 1, 4, and 6, while the dihydroisoquinoline group introduces a partially saturated bicyclic structure. This compound is structurally distinct due to the combination of a rigid dihydroisoquinoline system and a polar pyridazine-3-carboxylate ester, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)21-19(24-13-12-16-8-6-7-9-17(16)15-24)14-20(26)25(23-21)18-10-4-3-5-11-18/h3-11,14H,2,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGKFAGRIOICHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide, providing a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, toluene, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Rigidity vs. Flexibility: The dihydroisoquinoline group in the target compound provides rigidity, which may improve binding affinity to planar biological targets (e.g., kinases or GPCRs).
- Electron Effects: Methoxy and sulfonyl groups in analogs like 6d and 6e modulate electron density, influencing reactivity and intermolecular interactions. The target compound’s dihydroisoquinoline lacks these substituents, suggesting a balance between electron-rich and -deficient regions .
- Steric Bulk : The dihydrobenzo[d][1,4]dioxin substituent in the analog from introduces steric hindrance, which could reduce metabolic clearance but also limit oral bioavailability .
Pyridazinecarboxylate Derivatives
Pyridazine-based esters are explored for their bioactivity. Notable analogs include:
Key Observations :
- Halogen vs. Trifluoromethyl Substituents: Chlorine and trifluoromethyl groups in analogs from and enhance binding to hydrophobic pockets (e.g., in enzymes like carbonic anhydrase). The target compound’s phenyl and dihydroisoquinoline groups may offer π-π stacking and van der Waals interactions instead .
- Ester vs. Carboxylic Acid : The ester group in the target compound improves lipophilicity compared to the carboxylic acid analog (), which is critical for oral absorption .
Biological Activity
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The compound is characterized by the following chemical properties:
- Molecular Formula: C22H20N3O3F
- Molecular Weight: Approximately 393.4 g/mol
- CAS Number: 922121-87-7
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
This compound exhibits significant biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. Compounds with similar structures have shown the ability to interact with specific biological targets, suggesting that this compound may influence critical pathways involved in disease processes such as neurodegeneration and cancer.
Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, studies on benzamide derivatives have demonstrated their protective effects against xenotoxic agents by modulating enzyme activity related to cellular stress responses .
Therapeutic Applications
The compound has potential therapeutic applications in several areas:
- Neurodegenerative Diseases: Compounds similar to this compound have been investigated for their efficacy in treating conditions like Parkinson's disease and schizophrenia . These compounds may act by enhancing dopaminergic signaling or providing neuroprotection.
- Cancer Therapy: The structural characteristics of this compound suggest potential use as an anticancer agent. Research into related benzamide derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including receptor tyrosine kinase inhibition .
Study 1: Neuroprotective Effects
A study focusing on a related compound indicated that it could significantly reduce oxidative stress markers in neuronal cells. It was demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Study 2: Anticancer Activity
In vitro studies on derivatives of the compound showed that they could inhibit cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the modulation of signaling pathways associated with cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
